TRAM-39

Description

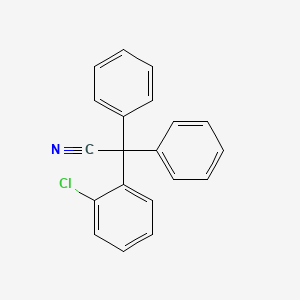

This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric bulk from the diphenyl groups.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTPKGSCVKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du TRAM 39 implique la réaction du chlorure de 2-chlorobenzyle avec la benzophénone en présence d'une base telle que l'hydrure de sodium . La réaction a généralement lieu dans un solvant aprotique comme le diméthylformamide à des températures élevées. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle du TRAM 39 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques de purification efficaces.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le TRAM 39 est utilisé pour étudier les propriétés et les fonctions des canaux potassiques activés par le calcium à conductance intermédiaire. Il aide à comprendre le rôle de ces canaux dans divers processus chimiques.

Biologie : Dans la recherche biologique, le TRAM 39 est utilisé pour étudier les rôles physiologiques et pathologiques des canaux potassiques dans les cellules. Il est particulièrement utile pour étudier la régulation de l'excitabilité cellulaire et du transport des ions.

Médecine : En bloquant des canaux potassiques spécifiques, il aide les chercheurs à comprendre les mécanismes sous-jacents de ces affections.

Industrie : Bien que son utilisation principale soit la recherche, le TRAM 39 pourrait potentiellement être utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux potassiques.

Mécanisme d'action

Le TRAM 39 exerce ses effets en bloquant sélectivement les canaux potassiques activés par le calcium à conductance intermédiaire. Cette inhibition se produit par la liaison du TRAM 39 au canal, empêchant le flux d'ions potassium. Cette action affecte le potentiel membranaire et l'excitabilité cellulaire, ce qui est crucial dans divers processus physiologiques.

Applications De Recherche Scientifique

Chemistry: TRAM 39 is used to study the properties and functions of intermediate-conductance calcium-activated potassium channels. It helps in understanding the role of these channels in various chemical processes.

Biology: In biological research, TRAM 39 is used to investigate the physiological and pathological roles of potassium channels in cells. It is particularly useful in studying the regulation of cellular excitability and ion transport .

Medicine: By blocking specific potassium channels, it helps researchers understand the underlying mechanisms of these conditions .

Industry: While its primary use is in research, TRAM 39 could potentially be used in the development of new therapeutic agents targeting potassium channels.

Mécanisme D'action

TRAM 39 exerts its effects by selectively blocking intermediate-conductance calcium-activated potassium channels. This inhibition occurs through the binding of TRAM 39 to the channel, preventing the flow of potassium ions. This action affects the membrane potential and cellular excitability, which is crucial in various physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural motifs with 2-chloro-alpha,alpha-diphenylbenzeneacetonitrile, enabling comparative analysis of their properties and applications:

2.1. alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

- Structure : Features a 1,3-dioxolane ring and an ethyl group attached to the acetonitrile core, with a 4-chlorophenyl substituent.

- Molecular Formula: C₁₃H₁₄ClNO₂ (MW: 251.71) .

- Key Differences :

- The dioxolane ring enhances solubility in polar solvents compared to the purely aromatic diphenyl system.

- The ethyl group introduces steric effects that may reduce reactivity in nucleophilic substitutions.

2.2. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure: Contains dual chloro substituents (on separate phenyl rings) and an amino group at the 4-position of one phenyl ring.

- Molecular Formula : C₁₅H₁₂Cl₂N₂ (MW: 295.18) .

- Dual chloro substituents may amplify electron-withdrawing effects, altering reactivity in electrophilic aromatic substitutions.

- Applications : Likely used in agrochemicals (e.g., herbicides or insecticides) due to structural similarities to pesticidal nitriles .

2.3. 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Structure: Combines a benzonitrile core with a 2-chlorophenyl-substituted ethylamino group.

- Molecular Formula : C₁₅H₁₃ClN₂ (MW: 256.73) .

- Applications : Likely a pharmaceutical intermediate, given its amine functionality and structural resemblance to bioactive molecules .

2.4. 2-(4-Chlorophenyl)-3-oxo-butyronitrile

- Structure : Features a ketone group adjacent to the nitrile, with a 4-chlorophenyl substituent.

- Molecular Formula: C₁₀H₈ClNO (MW: 193.63) .

- Key Differences :

- The ketone group increases electrophilicity, making the compound more reactive in condensation reactions.

- Smaller molecular size compared to diphenylacetonitriles may improve diffusion through biological membranes.

- Applications: Potential use in synthetic organic chemistry as a building block for heterocycles .

Research Implications

- Steric Effects : The diphenyl groups in 2-chloro-alpha,alpha-diphenylbenzeneacetonitrile likely hinder interactions with enzyme active sites compared to smaller analogs like 2-(4-chlorophenyl)-3-oxo-butyronitrile .

- Electron-Withdrawing Groups: Chlorine and nitrile substituents enhance stability against oxidation but may reduce nucleophilic reactivity relative to amino-containing derivatives .

- Biological Activity: Amino and dioxolane groups in analogs suggest tailored pharmacokinetic profiles, whereas the target compound’s lack of these groups may limit its therapeutic use .

Activité Biologique

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile, also known as TRAM 39, is a chemical compound that has garnered attention in pharmacological research due to its selective action on ion channels. This article explores its biological activity, mechanisms of action, and potential applications based on various studies.

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile is recognized primarily as a selective blocker of intermediate conductance Ca²⁺-activated K⁺ (IKCa) channels . This selectivity allows it to modulate cellular excitability and contribute to various physiological processes. By inhibiting IKCa channels, TRAM 39 can influence smooth muscle contraction and neurotransmitter release, making it a candidate for therapeutic applications in cardiovascular and neurological disorders.

Effects on Cellular Processes

Research indicates that TRAM 39 may have significant effects on various cellular processes:

- Vasodilation : By blocking IKCa channels, the compound can lead to relaxation of vascular smooth muscle, resulting in vasodilation. This effect has implications for treating hypertension and other cardiovascular diseases.

- Neuroprotection : There is evidence that TRAM 39 may exert neuroprotective effects by modulating calcium influx in neurons, which can be beneficial in conditions such as ischemia.

In Vitro Studies

In vitro studies have demonstrated that TRAM 39 effectively alters cellular responses under controlled conditions. For example:

- Calcium Signaling : The compound has been shown to modulate intracellular calcium levels, affecting various signaling pathways crucial for cell function.

- Cell Proliferation : Research indicates that TRAM 39 may influence cell proliferation rates in certain cancer cell lines, suggesting potential applications in oncology.

In Vivo Studies

Animal studies have further elucidated the biological activity of TRAM 39. Notable findings include:

- Cardiovascular Effects : In vivo experiments have shown that administration of TRAM 39 leads to significant reductions in blood pressure and improved cardiac output in hypertensive models.

- Neuroprotective Outcomes : Animal models of stroke have demonstrated that TRAM 39 treatment results in reduced neuronal death and improved functional recovery post-ischemia.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| IKCa Channel Blockade | Selective inhibition leading to vasodilation | |

| Calcium Modulation | Altered intracellular signaling | |

| Neuroprotection | Reduced neuronal death post-ischemia | |

| Blood Pressure Regulation | Significant reduction in hypertensive models |

Case Study 1: Neuroprotection in Stroke Models

In a study investigating the neuroprotective effects of TRAM 39, researchers administered the compound to rats subjected to induced ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. These findings suggest that TRAM 39 may be a promising candidate for acute stroke therapy.

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of TRAM 39 in hypertensive rats. The administration of the compound resulted in a marked decrease in systolic blood pressure and improved vascular reactivity. These outcomes highlight the potential of TRAM 39 as a therapeutic agent for managing hypertension.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.